molecular formula C21H23Cl2N3O B1665719 Alpidem CAS No. 82626-01-5

Alpidem

Cat. No.: B1665719
CAS No.: 82626-01-5
M. Wt: 404.3 g/mol
InChI Key: JRTIDHTUMYMPRU-UHFFFAOYSA-N
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Description

Alpidem (SL80.0342) is an imidazo[1,2-a]pyridine derivative initially developed as an anxiolytic agent. It shares structural homology with zolpidem, a widely prescribed hypnotic, but exhibits distinct pharmacological properties . This compound primarily targets the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) and modulates GABAA receptors, albeit with lower affinity compared to classical benzodiazepines (BZs) . Marketed in France as Ananxyl® in 1991, it demonstrated efficacy in generalized anxiety disorder (GAD) with reduced sedation and memory impairment compared to BZs . However, post-marketing reports of severe hepatotoxicity led to its withdrawal in 1995 .

Preparation Methods

Morita–Baylis–Hillman Acetate-Mediated Synthesis

The Morita–Baylis–Hillman (MBH) reaction has emerged as a cornerstone in the synthesis of imidazo[1,2-a]pyridines, including Alpidem. A seminal study demonstrated that MBH acetates derived from nitroalkenes react with 2-aminopyridines under mild, reagent-free conditions to form the imidazopyridine core. This one-pot cascade reaction proceeds via inter- and intramolecular double aza-Michael additions, achieving excellent regioselectivity and yields exceeding 80%.

Reaction Mechanism and Optimization

The MBH acetate 8 (derived from nitroalkenes) undergoes nucleophilic attack by 2-aminopyridine, forming a transient enamine intermediate. Subsequent cyclization eliminates acetic acid, yielding the imidazo[1,2-a]pyridine scaffold. Key advantages of this method include:

  • Room-temperature reactivity , eliminating the need for energy-intensive heating.
  • Tolerance of diverse functional groups , enabling late-stage modifications for structure-activity relationship (SAR) studies.
  • Scalability , with demonstrated applicability in multigram syntheses of this compound (11a ) and Zolpidem (11b ).

The six-step synthesis from nitroalkenes to this compound underscores the method’s versatility, though the requirement for MBH acetate precursors introduces complexity in precursor preparation.

Flow Chemistry-Enabled Synthesis

Recent advances in continuous-flow systems have revolutionized the synthesis of this compound by integrating chemical production with biological screening. A flow-based approach utilized imidazo[1,2-a]pyridine precursors in a telescoped reaction sequence, coupling synthesis with frontal affinity chromatography (FAC) for real-time analysis of Human Serum Albumin (HSA) binding.

Process Intensification and Advantages

The flow reactor configuration enables precise control over residence times and reaction parameters, critical for intermediates prone to degradation. Key features include:

  • Reduced reaction times from hours to minutes through enhanced mass/heat transfer.
  • In-line purification , minimizing intermediate isolation steps.
  • Direct biological evaluation , streamlining the drug development pipeline.

While yield data remain proprietary, the method’s integration of synthesis and bioanalysis represents a paradigm shift in pharmaceutical manufacturing.

Copper-Catalyzed Cyclization Strategies

A patent-pending method developed a copper(I)-mediated [3+2] cyclization between 2-aminopyridines and cinnamaldehydes, offering a one-step route to imidazo[1,2-a]pyridine-3-carbaldehydes. This approach simplifies precursor synthesis and achieves moderate to high yields.

Reaction Conditions and Optimization

The optimized protocol employs:

  • CuI (10 mol%) as a cost-effective catalyst.
  • Acetic acid additive to facilitate imine formation and cyclization.
  • 120°C in DMF , balancing reaction rate and side-product formation.
Parameter Value
Catalyst loading 0.15 mmol CuI
Temperature 120°C
Solvent DMF
Yield 73% (Example 3a)

Notably, this method bypasses traditional Vilsmeier–Haack formylation, which suffers from low yields (20–30%) and harsh conditions. The aldehyde functionality introduced here serves as a handle for further derivatization into this compound.

Alternative Synthetic Pathways

Tricyclic this compound Analog Synthesis

Structure-activity relationship studies explored tricyclic derivatives via palladium-catalyzed allylation and quaternization reactions. While these methods diversify the this compound pharmacophore, they introduce synthetic complexity:

  • Quaternary ammonium intermediates require careful handling.
  • Multiple purification steps reduce overall yield.

Comparative Analysis of Methodologies

Method Steps Yield Conditions Scalability
MBH Acetate 6 >80% Room temp, reagent-free High
Flow Chemistry 3* N/A Continuous flow Pilot-scale
Cu-Catalyzed 1 73% 120°C, CuI Moderate
Tricyclic Routes 7 40–50% Pd catalysis Low

*Assumes precursor availability

The MBH method excels in yield and scalability but requires preformed nitroalkene derivatives. Copper-catalyzed cyclization offers step economy, while flow chemistry enables rapid process development.

Chemical Reactions Analysis

Alpidem undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Clinical Applications

Alpidem was primarily investigated for its efficacy in treating:

  • Generalized Anxiety Disorder : Clinical trials indicated that this compound was effective in reducing anxiety symptoms, outperforming placebo in several studies .
  • Chronic and Situational Anxiety : It showed effectiveness in various anxiety contexts, including situational depression and stress-related anxiety .

Summary of Key Clinical Trials

A comprehensive review of clinical trials reveals several notable findings regarding this compound's efficacy:

Study ReferenceSample SizeTreatment DurationPrimary OutcomeResults
663 weeksHamilton Rating Scale for Anxiety (HRSA)Significant reduction in anxiety scores compared to placebo
593 weeksState-Trait Anxiety Inventory (STAI)This compound showed greater efficacy than placebo with minimal side effects
VariesVariableClinical Global Impression (CGI)Comparable efficacy to alprazolam with reduced sedation and withdrawal symptoms

Observations from Trials

  • This compound was found to be effective in improving both somatic and psychic anxiety scores on established scales such as HRSA and STAI .
  • Side effects were generally mild and did not significantly impair cognitive function, distinguishing it from traditional benzodiazepines .

Safety Concerns and Withdrawal from Market

Despite its initial promise, this compound faced significant safety concerns. Reports of severe liver toxicity led to its withdrawal from the market in various countries. The specific mechanism behind this idiosyncratic reaction remains unclear but highlights the importance of monitoring adverse drug reactions during clinical use.

Comparison with Similar Compounds

Structural Analogues

Zolpidem

  • Core Structure : Both alpidem and zolpidem contain an imidazo[1,2-a]pyridine scaffold .
  • Pharmacological Targets: Zolpidem selectively binds GABAA receptors (α1 subunit), conferring hypnotic effects . this compound binds TSPO and weakly interacts with GABAA receptors, producing anxiolytic effects without significant sedation .
  • Clinical Outcomes :
    • Zolpidem lacks hepatotoxicity, while this compound induces mitochondrial permeability transition (MPT) and glutathione depletion, leading to liver injury .
    • This compound’s metabolic stability is lower (13% bioavailability) due to extensive first-pass metabolism .

GD-23 and GD-102

  • Core Structure : Dipeptide-based TSPO ligands designed to mimic this compound’s pharmacophores .
  • Pharmacological Targets :
    • GD-102 exhibits superior TSPO binding affinity and anxiolytic activity compared to GD-23, attributed to its structural alignment with this compound’s bicyclic core .
    • Docking studies reveal overlapping contact residues (Ala23, Val26, Trp143) between this compound and GD-102, but GD-102’s tryptophan moiety enhances receptor interaction .

Saripidem and Necopidem

  • Core Structure : Imidazo[1,2-a]pyridine derivatives synthesized via Groebke-Blackburn-Bienaymé (GBB) reactions .
  • Pharmacological Targets: Limited data on TSPO affinity, but saripidem shares anxiolytic properties with this compound .

Functional Analogues

CLINME and CB Series

  • Core Structure : Radiolabeled imidazopyridine acetamides derived from this compound for PET imaging .
  • Pharmacological Targets : CLINME ([11C] or [18F]-labeled) binds TSPO with high selectivity, enabling neuroinflammation imaging .

FGIN-1-27

  • Core Structure : Indoleacetamide derivative targeting TSPO .
  • Pharmacological Targets : Unlike this compound, FGIN-1-27 lacks GABAA receptor interaction but enhances mitochondrial steroidogenesis, showing anticonvulsant effects in preclinical models .

Pharmacokinetic and Toxicity Comparisons

Compound Core Structure Primary Target Therapeutic Use Metabolic Stability Hepatotoxicity Key References
This compound Imidazo[1,2-a]pyridine TSPO, GABAA Anxiolytic Low (13% bioavailability) High (mitochondrial dysfunction)
Zolpidem Imidazo[1,2-a]pyridine GABAA (α1) Hypnotic Moderate (72% bioavailability) None reported
GD-102 Dipeptide-bicyclic core TSPO Preclinical anxiolytic Not reported Not reported
CLINME Imidazopyridine acetamide TSPO PET tracer Not reported Not reported

Key Findings:

  • Hepatotoxicity : this compound’s hepatotoxicity is linked to cytochrome P4501A-mediated metabolic activation, glutathione depletion, and mitochondrial dysfunction, unlike zolpidem .
  • Receptor Specificity : this compound’s TSPO binding differentiates it from zolpidem, which lacks affinity for this target .

Research Findings and Clinical Implications

Preclinical Studies

  • Anticonflict Activity : this compound reduces anxiety in rodent models (e.g., Vogel conflict test) via GABAA and TSPO modulation, partially blocked by flumazenil and PK 11195 .
  • Mitochondrial Effects : Low-dose this compound (25–50 µM) potentiates calcium-induced MPT, while high doses (250–500 µM) inhibit MPT, explaining its dose-dependent toxicity .

Clinical Trials

  • Efficacy : In a 3-week trial, this compound (150 mg/day) reduced HAM-A scores by 6.1 points (p<0.0001), comparable to lorazepam but with fewer side effects .
  • Withdrawal: No rebound anxiety or dependence observed after abrupt discontinuation, unlike BZs .

Biological Activity

Alpidem is a nonbenzodiazepine compound belonging to the imidazopyridine family, closely related to the Z-drug zolpidem. It functions primarily as a positive allosteric modulator of the GABAA receptor, specifically acting on the benzodiazepine site of this receptor complex. This unique mechanism differentiates this compound from traditional benzodiazepines, leading to a distinct pharmacological profile.

This compound exhibits a high affinity for the GABAA receptor, with a KiK_i value ranging from 1 to 28 nM at the benzodiazepine site. Its selectivity is notable, showing over 500-fold preference for α1 subunit-containing GABAA receptors compared to α5 subunit-containing receptors, and an 80-fold preference over α3 subunits . This selective action contributes to its anxiolytic and anticonvulsant properties while minimizing sedative effects.

Pharmacokinetics

This compound is characterized by its high lipophilicity , allowing it to extensively distribute into lipid-rich tissues and cross the blood-brain barrier effectively. The brain-to-plasma ratio following systemic administration is approximately 2.0 to 2.5 . In humans, this compound has a large volume of distribution (8.7 L/kg) and exhibits significant plasma protein binding (99.4%), primarily to albumin and α1-acid glycoprotein .

Metabolism

The metabolism of this compound includes hydroxylation, dealkylation, and conjugation, leading to various metabolites that may retain pharmacological activity . Understanding these metabolites is crucial for evaluating the drug's overall efficacy and safety profile.

Anxiolytic Effects

Several studies have demonstrated this compound's anxiolytic properties through various behavioral tests in animal models:

  • In mice, this compound inhibited marble-burying behavior and enhanced feeding under stress, indicating anxiolytic activity similar to benzodiazepines but with notable differences in specific behavioral responses .
  • In rats, this compound displayed anticonflict activity in punished drinking tests but did not produce benzodiazepine-like interoceptive stimuli in discrimination tasks .

Anticonvulsant Properties

This compound has been shown to exhibit anticonvulsant effects across multiple tests sensitive to benzodiazepines. However, its potency varies depending on the convulsive agent used, indicating a unique profile compared to traditional benzodiazepines .

Comparative Studies with Zolpidem

Research comparing this compound with zolpidem revealed that while both compounds act on GABAA receptors, zolpidem tends to be more potent in inhibiting neuronal activity in certain brain regions . This highlights the nuanced differences between these two closely related compounds.

Clinical Applications

This compound was initially developed as an anxiolytic agent with fewer side effects than traditional benzodiazepines. Clinical trials have focused on its efficacy in treating anxiety disorders while monitoring its safety profile concerning dependency and withdrawal symptoms .

Table: Summary of Key Findings from Clinical Studies on this compound

Study TypeFindings
Animal Behavior StudyThis compound showed anxiolytic effects without significant sedation at therapeutic doses .
Neuronal ActivityDose-dependent inhibition of substantia nigra neurons was observed; this compound was less potent than zolpidem but effective nonetheless .
Clinical TrialsDemonstrated efficacy in anxiety disorders with a favorable side effect profile compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Alpidem that influence its experimental design in neuroscience studies?

this compound’s selectivity for α3 subunit-containing GABAA receptors and its lipophilicity (enhancing membrane permeability) are critical properties to consider in experimental design . Methodologically, receptor-binding assays (e.g., radioligand displacement studies) should prioritize α3/α1 subunit ratios to confirm selectivity. Pharmacokinetic studies must account for its short half-life and metabolite profiling in animal models, requiring frequent sampling intervals .

Q. How does this compound’s receptor selectivity compare to other benzodiazepine-site agonists, and what experimental models validate this specificity?

this compound exhibits higher affinity for α3 subunits compared to classical benzodiazepines like diazepam. Validating this requires in vitro models (e.g., transfected HEK cells expressing specific GABAA receptor subtypes) and in vivo behavioral tests (e.g., elevated plus maze for anxiolytic effects). Contradictions in behavioral efficacy across studies may arise from species-specific receptor expression or dosing protocols .

Q. What are the recommended methodologies for assessing this compound’s metabolic stability in preclinical studies?

Use hepatic microsomal assays (human or rodent) to evaluate cytochrome P450-mediated metabolism. Pair this with LC-MS/MS for quantifying parent drug and metabolites. Ensure consistency in buffer pH and temperature, as this compound’s solubility varies with these parameters, potentially confounding results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across behavioral assays?

Contradictions often stem from differences in experimental design (e.g., dosing schedules, animal strains). A meta-analysis approach, stratified by variables like dose-response curves and receptor density measurements, can isolate confounding factors. For example, studies reporting weak anxiolytic effects in certain tests may lack controls for locomotor activity, necessitating complementary open-field tests .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects on receptor activation?

Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-study variability in receptor affinity data. Adhere to guidelines for reporting significance (e.g., specify p-values and confidence intervals) to avoid overinterpretation of marginal effects .

Q. How can this compound’s therapeutic potential be evaluated in translational models of neuropsychiatric disorders?

Employ a multi-modal approach:

  • In vitro: Electrophysiological recordings (e.g., patch-clamp) to assess GABAergic current modulation.
  • In vivo: Transgenic models with altered α3 subunit expression to isolate receptor-specific effects.
  • Clinical correlation: Systematic reviews of historical trial data (pre-1990s) to identify unexplored therapeutic niches .

Q. Data Presentation and Reproducibility

Q. What are best practices for presenting this compound’s receptor-binding data in publications?

Include a table comparing Ki/IC50 values across receptor subtypes (Table 1). Follow metric system conventions (e.g., nM, μM) and justify significant figures based on instrument precision (e.g., report EC50 as 12.3 nM ± 1.5, not 12.345 nM) .

Table 1. Example Receptor-Binding Profile of this compound

Receptor SubtypeKi (nM)Assay TypeReference
α1β2γ2 GABAA450Radioligand
α3β2γ2 GABAA25Radioligand

Q. How should researchers address ethical considerations in animal studies involving this compound?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol design. For chronic dosing studies, include endpoints for monitoring withdrawal symptoms and neuroadaptation. Reference institutional animal care guidelines (e.g., ARRIVE 2.0) for transparency .

Q. Contradiction and Gap Analysis

Q. What methodological gaps exist in the current literature on this compound’s neuroprotective effects?

Limited data on mitochondrial permeability transition pore (mPTP) modulation—a proposed mechanism—suggest a need for fluorescent dye-based assays (e.g., calcein-AM) in neuronal cell lines. Contradictory findings may arise from variations in calcium ion concentrations during experimentation .

Q. How can this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect be investigated?

Use physiologically based pharmacokinetic (PBPK) modeling to correlate plasma concentrations with receptor occupancy. Integrate in silico simulations (e.g., molecular docking for binding kinetics) with in vivo microdialysis data to resolve mismatches between exposure and effect .

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049046
Record name Alpidem
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-01-5
Record name Alpidem
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpidem [USAN:INN:BAN]
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Record name Alpidem
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Record name 82626-01-5
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Record name ALPIDEM
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Retrosynthesis Analysis

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